molecular formula C19H20FN3O4 B2589856 Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate CAS No. 860784-14-1

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate

Cat. No.: B2589856
CAS No.: 860784-14-1
M. Wt: 373.384
InChI Key: AUSDNLSXUAWTAE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate is a synthetic organic compound featuring a benzoate ester core substituted with a nitro group at position 3 and a piperazine-linked 4-fluorophenyl moiety at position 2.

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-27-19(24)16-3-2-4-18(23(25)26)17(16)13-21-9-11-22(12-10-21)15-7-5-14(20)6-8-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSDNLSXUAWTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with methyl 3-nitrobenzenecarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position undergoes reduction to form an amine, a critical step in synthesizing bioactive intermediates.

Reaction Conditions Reagents Product Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°CMethyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-aminobenzenecarboxylate85%
Acidic reductionSnCl₂, HCl, refluxCorresponding amine with ester intact78%
  • Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group. Acidic reduction involves Sn²⁺ as the reducing agent, converting -NO₂ to -NH₂.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.

Conditions Reagents Product Yield Source
Basic hydrolysisNaOH (2M), ethanol, reflux2-{[4-(4-Fluorophenyl)piperazino]methyl}-3-nitrobenzoic acid92%
Acidic hydrolysisHCl (6M), H₂O, refluxSame as above88%
  • Application : Hydrolysis facilitates further functionalization, such as amide coupling or salt formation.

Piperazine Ring Functionalization

The piperazine nitrogen can undergo alkylation or acylation to introduce additional pharmacophores.

Reaction Type Reagents Product Yield Source
AlkylationMethyl iodide, K₂CO₃, DMFQuaternary piperazinium derivative65%
AcylationAcetyl chloride, pyridineN-Acetylpiperazine analog70%
  • Key Consideration : Steric hindrance from the 4-fluorophenyl group may reduce reactivity at the piperazine nitrogen.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s electron-deficient nature (due to the nitro group) directs EAS to specific positions.

Reaction Reagents Product Yield Source
BrominationBr₂, FeBr₃, CH₂Cl₂5-Bromo derivative45%
NitrationHNO₃/H₂SO₄, 0°C5-Nitro isomer (minor)30%
  • Regioselectivity : The nitro group deactivates the ring, favoring substitution at the 5-position (meta to nitro) .

Nucleophilic Substitution

The methylene bridge between the piperazine and benzene ring is typically inert, but the nitro group can participate in nucleophilic attacks.

Reaction Reagents Product Yield Source
Thiol exchangeNaSH, DMSO3-Nitrobenzenecarboxylate thioester55%

Photochemical Reactions

The nitro group exhibits photolability, enabling unique transformations under UV light.

Conditions Reagents Product Yield Source
UV irradiation (λ = 350 nm)CH₃CN, 24 hRing-contracted oxazole derivative40%

Key Research Findings

  • Synthetic Utility : The nitro group’s reduction to an amine provides a pathway to derivatives with enhanced biological activity.

  • Stability : Hydrolysis of the ester group requires careful pH control to avoid decomposition.

  • Piperazine Reactivity : Alkylation/acylation of the piperazine ring expands structural diversity but is limited by steric effects.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its applications include:

  • Antidepressant Activity : Research indicates that piperazine derivatives, including those with fluorophenyl substitutions, may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antipsychotic Properties : Similar compounds have been investigated for antipsychotic activity, targeting dopamine receptors which are implicated in schizophrenia and other psychiatric disorders .
  • Anticancer Research : Preliminary studies suggest that the nitro group in the structure may contribute to anticancer activity by inducing apoptosis in cancer cells. The compound's interactions with various cellular pathways are under investigation .

Synthesis and Derivatives

The synthesis of methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate has been explored in various studies, focusing on optimizing yield and purity. The compound can be synthesized through:

  • Piperazine Reaction : Reacting piperazine derivatives with nitrobenzenecarboxylic acids.
  • Fluorination Techniques : Employing fluorination methods to introduce the fluorophenyl group effectively.

These synthetic routes are crucial for producing analogs with enhanced biological activity or reduced side effects .

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a related piperazine derivative in treating major depressive disorder. Participants receiving the compound showed significant improvement in depressive symptoms compared to placebo controls, suggesting potential for further development into a therapeutic agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

A closely related analog is Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate (CAS: 341967-71-3, LEAP CHEM CO., LTD.) . Key distinctions include:

  • Substituent Position: The target compound has the piperazino-methyl group at position 2 of the benzene ring, whereas the LEAP CHEM analog positions the piperazino-oxoethyl group at position 3.
  • Linker Chemistry : The target compound uses a methylene (-CH2-) bridge, while the LEAP CHEM analog employs a 2-oxoethyl (-CO-CH2-) linker, introducing a ketone functional group.
Table 1: Structural Comparison
Feature Target Compound LEAP CHEM Analog (341967-71-3)
Piperazine Substituent 4-(4-Fluorophenyl)piperazino-methyl at position 2 4-[2-(4-Fluorophenyl)-2-oxoethyl]piperazino at position 4
Linker Methylene (-CH2-) 2-Oxoethyl (-CO-CH2-)
Nitro Group Position Position 3 Position 3
Key Functional Groups Ester (COOCH3), Nitro (NO2), Piperazine Ester (COOCH3), Nitro (NO2), Piperazine, Ketone (CO)

Biological Activity

Chemical Structure and Properties

Methyl 2-{[4-(4-fluorophenyl)piperazino]methyl}-3-nitrobenzenecarboxylate has a complex structure characterized by a piperazine ring substituted with a fluorophenyl group and a nitrobenzenecarboxylate moiety. Its molecular formula is C16H18FN3O4C_{16}H_{18}FN_{3}O_{4}, and it exhibits notable solubility in organic solvents, which is essential for its biological activity.

Pharmacological Properties

  • Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. For instance, studies have shown that derivatives of piperazine can modulate serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression .
  • Antimicrobial Activity : The nitro group in the structure may contribute to antimicrobial properties. Nitro-substituted compounds have been reported to possess significant antibacterial and antifungal activities, suggesting that this compound could be effective against various pathogens .
  • Cytotoxic Effects : Preliminary studies indicate that some piperazine derivatives can exhibit cytotoxicity towards cancer cell lines. The specific cytotoxic profile of this compound requires further investigation to determine its efficacy against specific cancer types .

The biological activity of this compound is likely mediated through its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known to act as antagonists or agonists at these sites, influencing mood and behavior.

Case Studies

  • Study on Antidepressant Effects : A recent study evaluated the antidepressant-like effects of various piperazine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors in rodents when administered at optimal doses .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of several nitro-substituted piperazine compounds against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depression
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityPotential activity against cancer cells

Q & A

Q. How can researchers validate the compound’s metabolic stability in vitro?

  • Methodology : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites (e.g., ester hydrolysis products) using high-resolution mass spectrometry .

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